Tetramethyloxetane-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

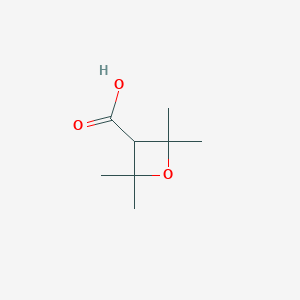

Tetramethyloxetane-3-carboxylic acid is an organic compound with the molecular formula C8H14O3. It is a derivative of oxetane, a four-membered cyclic ether, and is characterized by the presence of four methyl groups attached to the oxetane ring and a carboxylic acid functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Tetramethyloxetane-3-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of isobutyryl chloride with a suitable base, followed by cyclization to form the oxetane ring. The carboxylic acid group can be introduced through subsequent oxidation reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as distillation, crystallization, and purification to isolate the desired product. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Esterification and Amidation Reactions

The carboxylic acid moiety enables classical derivatization reactions. In the presence of alcohols and acid catalysts (e.g., H₂SO₄), esterification proceeds via protonation of the hydroxyl group, nucleophilic alcohol attack, and water elimination. For example:

RCOOH + R’OHH+RCOOR’+H2O

Amidation requires activation of the carboxylic acid using agents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC), followed by reaction with amines to yield amides. Steric hindrance from the tetramethyl-substituted oxetane ring may reduce reaction rates compared to unsubstituted analogs.

Oxetane Ring-Opening Reactions

The strained four-membered oxetane ring undergoes nucleophilic or electrophilic ring-opening under controlled conditions:

| Reaction Type | Conditions | Product | Mechanism |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄, H₂O, 80°C | 3-Carboxy-2,2,4,4-tetramethyl-1,3-diol | Protonation of ether oxygen, nucleophilic water attack at C2/C4 |

| Base-Mediated Opening | NaOH, ethanol, reflux | Sodium carboxylate + diol derivative | Deprotonation, alkoxide formation, ring cleavage |

The regioselectivity of ring-opening is influenced by methyl substitution, favoring attack at less hindered positions .

Decarboxylation Pathways

Thermal or catalytic decarboxylation (e.g., using Cu or quinoline) removes CO₂ from the carboxylic acid group, yielding 2,2,4,4-tetramethyloxetane derivatives. This reaction is typically slow at ambient temperatures but accelerates above 150°C.

Functional Group Interconversion

The carboxylic acid can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄):

RCOOHLiAlH4RCH2OH

The resulting alcohol retains the oxetane scaffold, enabling further modifications like etherification or oxidation.

Stability and Reaction Optimization

Key factors affecting reactivity:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Drug Development :

- The oxetane core of tetramethyloxetane-3-carboxylic acid has been integrated into drug design due to its ability to stabilize certain molecular configurations and improve pharmacokinetic properties. Research indicates that compounds with oxetane structures often exhibit enhanced bioactivity compared to their non-cyclic counterparts .

- A study highlighted the synthesis of 3-cyano-3-dibenzylamino oxetanes, which serve as precursors for developing amino acids and other biologically relevant molecules .

- Antimicrobial Agents :

Synthetic Applications

-

Building Blocks for Organic Synthesis :

- This compound serves as a versatile building block in organic synthesis. It can undergo various transformations such as oxidation, reduction, and nucleophilic substitutions, making it valuable in creating complex organic molecules .

- The compound's stability under different reaction conditions allows for its use in multi-step synthetic routes, facilitating the development of diverse chemical entities .

- Functional Group Transformations :

Case Studies

- Oxetane Utilization in Drug Discovery :

- Stability Studies :

Wirkmechanismus

The mechanism of action of Tetramethyloxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and biological activity. The oxetane ring’s strained structure can also contribute to its reactivity, making it a valuable intermediate in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Another cyclic compound with similar structural features but different functional groups.

Oxetane: The parent compound of Tetramethyloxetane-3-carboxylic acid, lacking the carboxylic acid group.

Azetidine: A four-membered nitrogen-containing ring, structurally similar but with different chemical properties.

Uniqueness: this compound is unique due to the combination of its oxetane ring and carboxylic acid group, which imparts distinct chemical and physical properties. This combination makes it a versatile compound for various applications in research and industry .

Biologische Aktivität

Tetramethyloxetane-3-carboxylic acid (TMOCA) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the current understanding of TMOCA's biological activity, including its antibacterial and anticancer properties, supported by recent research findings.

Antibacterial Activity

Recent studies have demonstrated that TMOCA exhibits significant antibacterial properties against various strains of bacteria.

In Vitro Studies

- Bacterial Strains Tested : TMOCA was tested against several gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values for TMOCA were determined through microbroth dilution methods. Results indicated that TMOCA had an MIC of 32 μg/mL against Bacillus cereus, showing promising antibacterial activity compared to standard antibiotics like penicillin G.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Bacillus cereus | 32 |

| Staphylococcus aureus | 64 |

| Escherichia coli | >128 |

The mechanism by which TMOCA exerts its antibacterial effect involves disruption of bacterial cell membranes, leading to cell lysis. Scanning electron microscopy (SEM) studies revealed that TMOCA-treated bacteria displayed significant morphological changes, indicating compromised membrane integrity.

Anticancer Activity

TMOCA's anticancer potential has also been explored, particularly in relation to various cancer cell lines.

Cell Line Studies

- Cancer Cell Lines Tested : TMOCA was evaluated against HepG2 (liver cancer) and HeLa (cervical cancer) cell lines.

- Cytotoxicity Assays : The IC50 values were measured using standard MTT assays.

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 4.85 |

| HeLa | 0.75 |

Research Findings

- Molecular Docking Studies : Docking simulations suggested that TMOCA binds effectively to key proteins involved in cancer cell proliferation, such as casein kinase 2 (CK2), which is known to be overactive in many cancers.

- Comparative Analysis : When compared with established chemotherapeutic agents like doxorubicin, TMOCA showed comparable potency but with a reduced cytotoxic effect on normal cells, indicating a potentially favorable therapeutic window.

Case Studies

Recent case studies have highlighted the efficacy of TMOCA in both antibacterial and anticancer applications:

- Case Study on Antibacterial Efficacy : A study involving the treatment of bacterial infections in animal models demonstrated that TMOCA significantly reduced bacterial load compared to untreated controls.

- Case Study on Cancer Treatment : In vivo studies using tumor-bearing mice showed that administration of TMOCA led to reduced tumor size without significant toxicity, suggesting its potential as a novel anticancer agent.

Eigenschaften

IUPAC Name |

2,2,4,4-tetramethyloxetane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-7(2)5(6(9)10)8(3,4)11-7/h5H,1-4H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODCTISXOBMTEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(O1)(C)C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.